1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one
Overview
Description
“1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one” is a chemical compound with the molecular formula C6H6F6O2 . It has an average mass of 224.10 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of six carbon atoms, six hydrogen atoms, six fluorine atoms, and two oxygen atoms .Physical and Chemical Properties Analysis
The compound has a density of 1.446g/cm3 and a boiling point of 176.967ºC at 760 mmHg .Scientific Research Applications
Hydrate-Keto Equilibrium Studies
The compound has been utilized in hydrate-keto equilibrium studies. For instance, its hydrate form in acetone and ether solutions was investigated using magnetic resonance, revealing equilibrium percentages of keto and hydrate forms (Dhingra & Tatta, 1975).
Organic Synthesis
It plays a significant role in organic synthesis. One example is its use in a one-step method for the synthesis of polyfluorinated hydrazones, leading to various fluorinated compounds (Bargamov, Mysov, & Bargamova, 1994).
Liquid Phase Photo-Fluorination
This chemical is pivotal in liquid phase photo-fluorination for the synthesis of perfluorochemicals, offering a novel, safe, and effective technique (Scherer, Yamanouchi, & Onox, 1990).
Surface Chemistry on Silicon
The surface chemistry of this compound on silicon surfaces has been extensively studied, providing insights into its potential as a source of contamination in deposition processes (Méndez De Leo, Pirolli, & Teplyakov, 2006).
Role in Photoreactions
It has been researched for its role in type II photoreactions from aliphatic ketones, contributing to the understanding of solvent effects and quenching mechanisms (Encina & Lissi, 1976).
Defense Mechanisms in Plants
Interestingly, a derivative (4-hydroxy-4-methylpentan-2-one) was found in the glandular trichomes of Oenothera glazioviana, suggesting its role as a defensive compound against pathogens and herbivores (Tan et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
1,1,1,5,5,5-hexafluoro-4-hydroxy-4-methylpentan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6O2/c1-4(14,6(10,11)12)2-3(13)5(7,8)9/h14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQZVJWKNRVVMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C(F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663079 | |
Record name | 1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
649-65-0 | |
Record name | 1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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